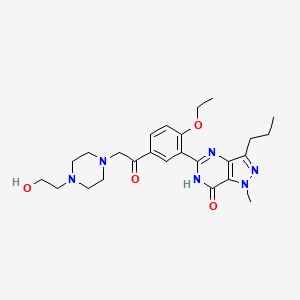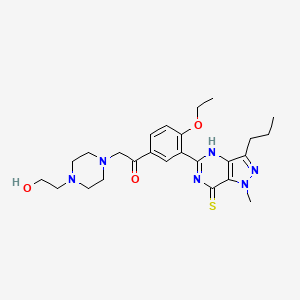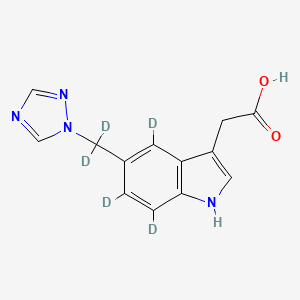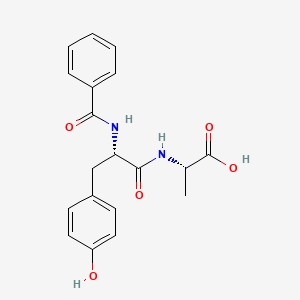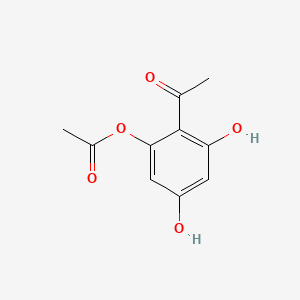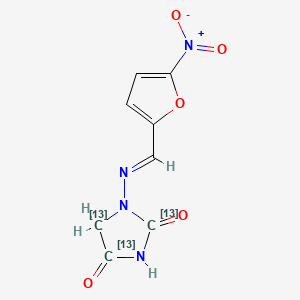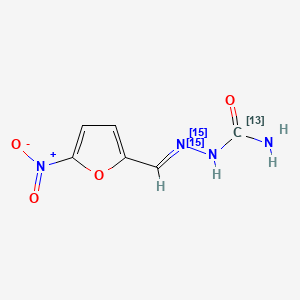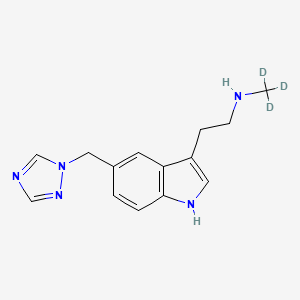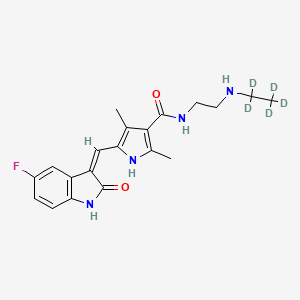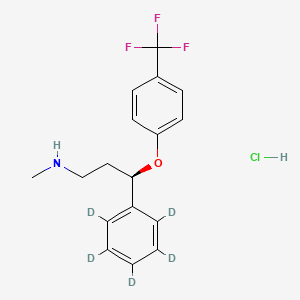
(R)-Fluoxetine-d5 Hydrochloride
概要
説明
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., whether it’s an organic compound, a polymer, a bioactive compound, etc.).
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
1. Development and Discovery
The early 1970s marked the beginning of understanding the role of serotonin (5-HT) in depression and the development of agents that inhibit the uptake of 5-HT from the synaptic cleft. This research led to the discovery of fluoxetine hydrochloride, a selective serotonin-reuptake inhibitor widely acknowledged as a breakthrough drug for depression (Wong, Perry, & Bymaster, 2005).
2. Enantioselective Synthesis
The enantioselective synthesis of (R)-fluoxetine hydrochloride has been described, highlighting its significance as a potent serotonin-uptake inhibitor. The synthesis process involves an asymmetric carbonyl-ene reaction and additional steps to produce (R)-fluoxetine hydrochloride with high enantiomeric excess and overall yield (Miles, Fialcowitz, & Halstead, 2001).
3. Neurotransmitter Interaction
Fluoxetine hydrochloride is not only a selective serotonin reuptake inhibitor but also exhibits positive modulation of GABAA receptors. This unique interaction contributes to its anticonvulsant activity, differentiating it from other antidepressants with proconvulsant effects (Robinson, Drafts, & Fisher, 2003).
4. Metabolomics in Clinical Studies
Metabolomics studies on fluoxetine hydrochloride have revealed its antidepressant effect through the detection of specific biomarkers and related metabolic characteristics in depression treatment. The study also provides objective bases for the diagnosis of depression and the clinical use of fluoxetine hydrochloride (Shen et al., 2020).
5. Novel Formulations
Innovative approaches in drug formulation, like developing fluoxetine-loaded polyvinylpyrrolidone-based fibers through uniaxial electrospinning, demonstrate the potential for more patient-friendly antidepressant drug formulations. These formulations provide new methods for drug delivery with enhanced patient compliance (Rédai et al., 2021).
6. Chiral Analysis in Biological Samples
The chiral high-performance liquid chromatographic analysis of fluoxetine and its metabolites in biological samples like human serum, urine, and vitreous humor emphasizes the importance of understanding the pharmacokinetic properties of individual enantiomers. Such analysis is crucial for therapeutic drug monitoring and investigating chiral pharmacology (Higashi, Gao, & Fujii, 2010).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any risks associated with its use or disposal.
将来の方向性
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
For a specific compound like “®-Fluoxetine-d5 Hydrochloride”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. If you have access to scientific databases or journals, they would be a good place to start your search. If you don’t have access, you might be able to find information through a local library or educational institution. I hope this helps, and let me know if you have any other questions!
特性
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fluoxetine-d5 Hydrochloride | |
CAS RN |
1217764-54-9 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

